
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole, also known as BFPVT, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the reaction of different chemical reagents. In
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole can be used as a lead compound for the development of new drugs that target specific receptors. In pharmacology, 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole can be used to study the effects of drugs on different physiological systems. In neuroscience, 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole can be used to study the mechanisms of action of drugs on the central nervous system.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the modulation of various physiological processes, including mood, anxiety, and cognition.
Biochemical and Physiological Effects
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole has been shown to increase serotonin levels in the brain, leading to anxiolytic and antidepressant effects. 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole has also been shown to improve memory and cognitive function in animal models. Additionally, 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole in lab experiments is its high selectivity for specific receptors, which allows for more precise studies of the effects of drugs on different physiological processes. However, one limitation of using 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the research on 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole. One area of interest is the development of new drugs based on 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole for the treatment of various disorders, including anxiety, depression, and cognitive impairment. Another area of interest is the study of the effects of 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole on different physiological systems, including the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole and its potential applications in different fields.
Synthesis Methods
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole involves the reaction of 4-benzylpiperazine, furan-2-carboxylic acid, and p-toluenesulfonyl chloride. The reaction is initiated by adding the furan-2-carboxylic acid to a solution of 4-benzylpiperazine in dichloromethane. The mixture is then stirred for a few minutes before adding p-toluenesulfonyl chloride. The reaction mixture is stirred for several hours, and the resulting solid is filtered and washed to obtain the final product.
properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-19-9-11-21(12-10-19)33(29,30)24-25(32-23(26-24)22-8-5-17-31-22)28-15-13-27(14-16-28)18-20-6-3-2-4-7-20/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYGEFPFMOACQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)
![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
![2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile](/img/structure/B2908153.png)
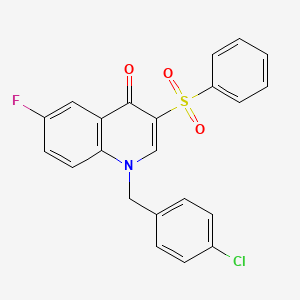
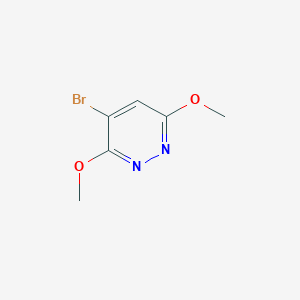
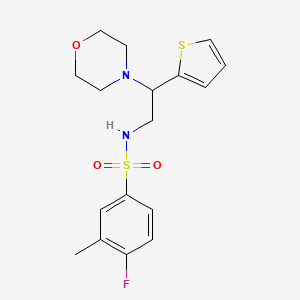
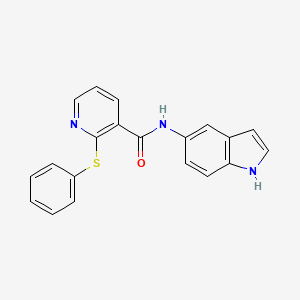
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)
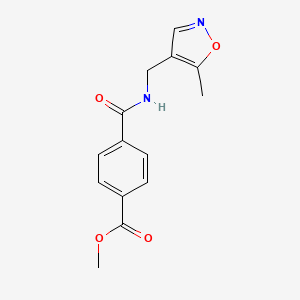

![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)